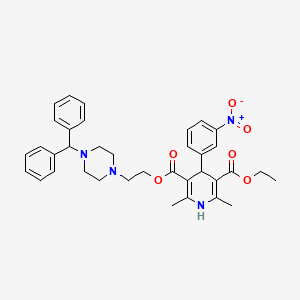
(Z)-2-fluoro-1-phenylethenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-fluoro-1-phenylethenol: is an organic compound characterized by the presence of a fluorine atom and a hydroxyl group attached to a phenylethene backbone. This compound is notable for its unique structural properties, which make it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-2-fluoro-1-phenylethenol typically involves the use of fluorinated reagents and specific reaction conditions to ensure the correct stereochemistry. One common method includes the reaction of phenylacetylene with a fluorinating agent under controlled conditions to introduce the fluorine atom at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical processes that utilize similar synthetic routes but are optimized for higher yields and cost-effectiveness. These processes often require precise control of temperature, pressure, and the use of catalysts to achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (Z)-2-fluoro-1-phenylethenol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into various alcohol derivatives.
Substitution: The fluorine atom in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluoroacetophenone, while reduction could produce fluoroethanol derivatives.
Scientific Research Applications
Chemistry: In chemistry, (Z)-2-fluoro-1-phenylethenol is used as a building block for the synthesis of more complex molecules. Its unique structural features make it valuable in the development of new materials and catalysts.
Biology: The compound’s biological activity is of interest in the study of enzyme interactions and metabolic pathways. It can serve as a probe to investigate the effects of fluorine substitution on biological systems.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its derivatives may exhibit activity against various diseases, making it a candidate for drug development.
Industry: Industrially, this compound is utilized in the production of specialty chemicals and pharmaceuticals. Its reactivity and stability make it suitable for various applications, including the manufacture of agrochemicals and polymers.
Mechanism of Action
The mechanism by which (Z)-2-fluoro-1-phenylethenol exerts its effects involves interactions with specific molecular targets. The presence of the fluorine atom can influence the compound’s electronic properties, affecting its binding affinity and reactivity. The hydroxyl group may participate in hydrogen bonding, further modulating the compound’s activity. These interactions can impact various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
(E)-2-fluoro-1-phenylethenol: The E-isomer of the compound, differing in the spatial arrangement of the fluorine and hydroxyl groups.
2-fluoro-1-phenylethanol: A similar compound lacking the double bond, which affects its reactivity and properties.
2-chloro-1-phenylethenol: A related compound with a chlorine atom instead of fluorine, offering a comparison of halogen effects.
Uniqueness: The uniqueness of (Z)-2-fluoro-1-phenylethenol lies in its specific stereochemistry and the presence of the fluorine atom. These features confer distinct electronic and steric properties, influencing the compound’s reactivity and interactions. The Z-configuration can lead to different biological and chemical behaviors compared to its E-isomer and other analogs.
Properties
Molecular Formula |
C8H7FO |
|---|---|
Molecular Weight |
138.14 g/mol |
IUPAC Name |
(Z)-2-fluoro-1-phenylethenol |
InChI |
InChI=1S/C8H7FO/c9-6-8(10)7-4-2-1-3-5-7/h1-6,10H/b8-6- |
InChI Key |
NVWUIKICRQMGHY-VURMDHGXSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/F)/O |
Canonical SMILES |
C1=CC=C(C=C1)C(=CF)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-4,5-dihydroxy-2-[[(2R,3R,4R,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B13411456.png)

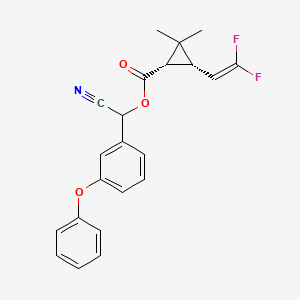
![3-(2-aminoethyl)-1H-indol-6-ol;2-[carbamimidoyl(methyl)amino]acetic acid;sulfuric acid](/img/structure/B13411467.png)
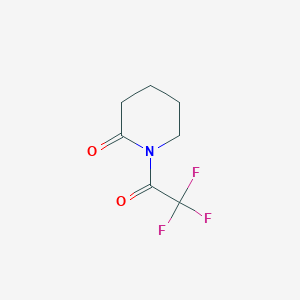
![(1S,3R,5R,6S,8R,10R,11S,13R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,38R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R,50R,51R,52R,53R,54R,55R,56R)-5,10,15,20,25,30,35,40-octakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecol](/img/structure/B13411473.png)


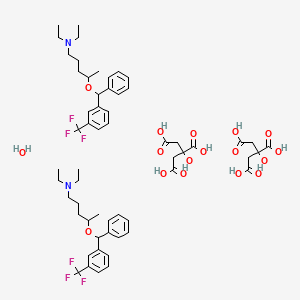
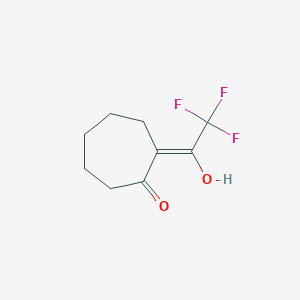


![disodium;(2S,3S,5R,6R)-6-[[(3R,5R,8R,9S,10S,13R,14S,17R)-17-[(2R)-5-(carboxylatomethylamino)-5-oxopentan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13411524.png)
